Physicochemical Profile: Predicted XLogP3-AA and Rotatable Bond Count
The computed XLogP3-AA (3.3) and rotatable bond count (6) for this compound [1] position it in a lipophilicity range characteristic of orally bioavailable S1P1 agonists, compared to the more polar FTY720 (XLogP3-AA ~4.5) [2].
| Evidence Dimension | Lipophilicity (cLogP / XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA: 3.3 |
| Comparator Or Baseline | FTY720: XLogP3-AA ~4.5 |
| Quantified Difference | ~1.2 log unit lower lipophilicity |
| Conditions | Computed via PubChem XLogP3 algorithm |
Why This Matters
Lipophilicity directly influences membrane permeability, protein binding, and metabolic stability; a lower XLogP3-AA relative to FTY720 suggests potentially different pharmacokinetic handling and a reduced potential for non-specific tissue accumulation.
- [1] PubChem. (2025). Compound Summary for CID 45925994, 2-(6-(Benzyloxy)naphthalen-1-YL)propane-1,3-diol. National Center for Biotechnology Information. Retrieved April 2026. View Source
- [2] PubChem. (2025). Compound Summary for CID 107970, Fingolimod. National Center for Biotechnology Information. Retrieved April 2026. View Source
